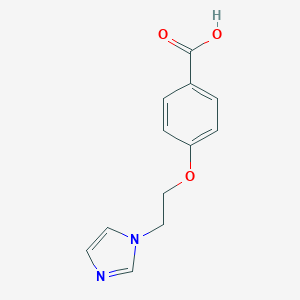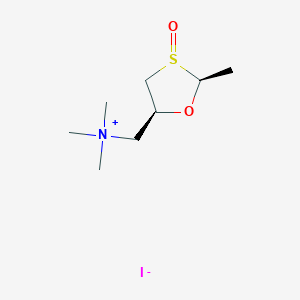
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, commonly referred to as MDO or methyldioxathiolane oxide, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MDO is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring structure, which makes it a valuable building block in organic synthesis. In
Mechanism Of Action
The mechanism of action of MDO is not well understood, but it is believed to interact with biological molecules through the formation of covalent bonds. MDO has been shown to react with thiols, such as cysteine residues in proteins, to form adducts. This interaction can alter the structure and function of the protein, leading to changes in cellular signaling pathways.
Biochemical And Physiological Effects
MDO has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. MDO has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using MDO in lab experiments is its high reactivity, which makes it a valuable building block in organic synthesis. MDO is also relatively easy to synthesize, which makes it accessible to researchers. However, MDO has some limitations in lab experiments. It is a toxic compound and can be hazardous to handle, which requires special precautions. In addition, MDO is not very stable and can decompose over time, which can affect the reliability of experimental results.
Future Directions
There are several future directions for the research of MDO. One area of interest is the development of new synthetic methods for MDO and its derivatives. This could lead to the discovery of new molecules with unique chemical and biological properties. Another area of interest is the investigation of the mechanism of action of MDO and its adducts with biological molecules. This could provide insights into the molecular basis of cellular signaling pathways. Finally, the potential therapeutic applications of MDO and its derivatives, such as in the treatment of neurodegenerative diseases, could be explored further.
Synthesis Methods
MDO can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-nitrosopropane with dimethylamine to form the corresponding nitrosamine. The nitrosamine is then reacted with sulfur dioxide to yield the corresponding sulfonamide. Finally, the sulfonamide is oxidized with hydrogen peroxide to produce MDO. The purity of the final product can be improved through recrystallization and column chromatography.
Scientific Research Applications
MDO has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis to introduce the oxathiolane ring structure into molecules. MDO has also been employed as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. In addition, MDO has been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions.
properties
CAS RN |
109280-12-8 |
|---|---|
Product Name |
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide |
Molecular Formula |
C8H18INO2S |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
trimethyl-[[(2S,5S)-2-methyl-3-oxo-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
InChI |
InChI=1S/C8H18NO2S.HI/c1-7-11-8(6-12(7)10)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,12?;/m0./s1 |
InChI Key |
LJJHWUCPDQRFRI-JUQHTPJSSA-M |
Isomeric SMILES |
C[C@H]1O[C@H](CS1=O)C[N+](C)(C)C.[I-] |
SMILES |
CC1OC(CS1=O)C[N+](C)(C)C.[I-] |
Canonical SMILES |
CC1OC(CS1=O)C[N+](C)(C)C.[I-] |
synonyms |
2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (+)-isomer 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (-)-isomer MDMOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





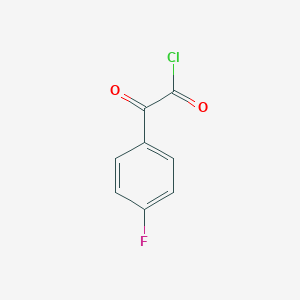
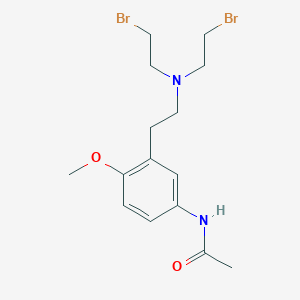


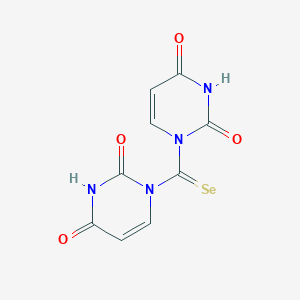
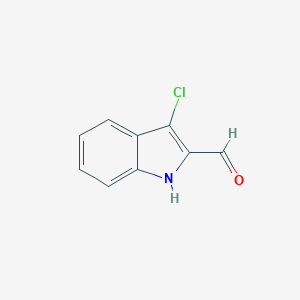
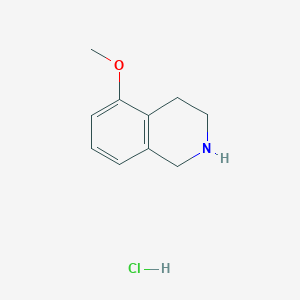
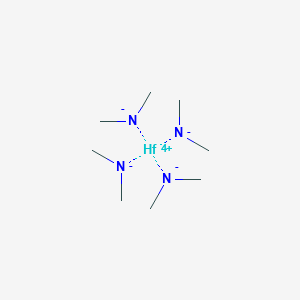
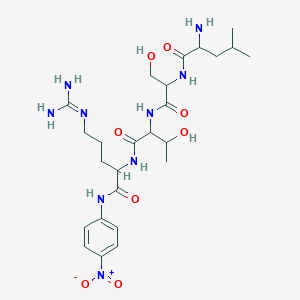
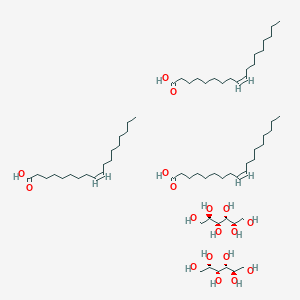
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)
